![molecular formula C17H17N3O2 B14956243 N-[2-(4-methoxy-1H-indol-1-yl)ethyl]-2-pyridinecarboxamide](/img/structure/B14956243.png)
N-[2-(4-methoxy-1H-indol-1-yl)ethyl]-2-pyridinecarboxamide
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Overview
Description
N-[2-(4-methoxy-1H-indol-1-yl)ethyl]-2-pyridinecarboxamide is a compound that belongs to the class of indole derivatives. Indole derivatives are known for their wide range of biological activities and are commonly found in natural products and pharmaceuticals. This compound features an indole moiety, which is a significant heterocyclic system in natural products and drugs .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(4-methoxy-1H-indol-1-yl)ethyl]-2-pyridinecarboxamide typically involves the Fischer indole synthesis. This method includes the reaction of phenylhydrazine with a ketone or aldehyde under acidic conditions to form the indole ring . For instance, the reaction of cyclohexanone with phenylhydrazine hydrochloride using methanesulfonic acid under reflux in methanol yields the corresponding tricyclic indole .
Industrial Production Methods
Industrial production methods for indole derivatives often involve large-scale Fischer indole synthesis. The process is optimized for high yield and purity, using robust reaction conditions and efficient purification techniques .
Chemical Reactions Analysis
Types of Reactions
N-[2-(4-methoxy-1H-indol-1-yl)ethyl]-2-pyridinecarboxamide undergoes various chemical reactions, including:
Oxidation: The indole moiety can be oxidized to form oxindole derivatives.
Reduction: Reduction reactions can convert the indole ring to indoline derivatives.
Substitution: Electrophilic substitution reactions readily occur on the indole ring due to its electron-rich nature.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Electrophilic reagents like halogens and nitro compounds are employed under acidic or basic conditions.
Major Products Formed
Oxidation: Oxindole derivatives.
Reduction: Indoline derivatives.
Substitution: Halogenated or nitro-substituted indole derivatives.
Scientific Research Applications
N-[2-(4-methoxy-1H-indol-1-yl)ethyl]-2-pyridinecarboxamide has diverse scientific research applications:
Chemistry: Used as a building block for synthesizing complex organic molecules.
Industry: Utilized in the development of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N-[2-(4-methoxy-1H-indol-1-yl)ethyl]-2-pyridinecarboxamide involves its interaction with specific molecular targets and pathways. The indole moiety binds to multiple receptors with high affinity, influencing various biological processes. For example, it can inhibit the polymerization of tubulin, leading to cell cycle arrest and apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
Melatonin: N-[2-(5-methoxy-1H-indol-3-yl)ethyl]acetamide, known for its role in regulating sleep-wake cycles.
Indole-3-acetic acid: A plant hormone involved in growth and development.
Uniqueness
N-[2-(4-methoxy-1H-indol-1-yl)ethyl]-2-pyridinecarboxamide is unique due to its specific structural features, which confer distinct biological activities. Its combination of an indole moiety with a pyridinecarboxamide group allows for versatile interactions with biological targets, making it a valuable compound in scientific research and pharmaceutical development .
Properties
Molecular Formula |
C17H17N3O2 |
---|---|
Molecular Weight |
295.34 g/mol |
IUPAC Name |
N-[2-(4-methoxyindol-1-yl)ethyl]pyridine-2-carboxamide |
InChI |
InChI=1S/C17H17N3O2/c1-22-16-7-4-6-15-13(16)8-11-20(15)12-10-19-17(21)14-5-2-3-9-18-14/h2-9,11H,10,12H2,1H3,(H,19,21) |
InChI Key |
FWSPMHJTZWVIEI-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC2=C1C=CN2CCNC(=O)C3=CC=CC=N3 |
Origin of Product |
United States |
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